molecular formula C14H15BrS2 B585013 2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene CAS No. 1346604-31-6

2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene

Cat. No.: B585013
CAS No.: 1346604-31-6
M. Wt: 333.335
InChI Key: KRXSGXVUQKRSCK-WFGJKAKNSA-N
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Description

2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene is a deuterated bis-thiophene derivative characterized by a conjugated 4-bromo-1-butenylidene bridge linking two 3-methyl-d6-thiophene rings. The incorporation of deuterium (d6) at the methyl groups enhances its stability and alters vibrational spectra, making it advantageous for spectroscopic studies and isotopic tracing in chemical or pharmacological research .

Properties

IUPAC Name

2-[4-bromo-1-[3-(trideuteriomethyl)thiophen-2-yl]but-1-enyl]-3-(trideuteriomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrS2/c1-10-5-8-16-13(10)12(4-3-7-15)14-11(2)6-9-17-14/h4-6,8-9H,3,7H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXSGXVUQKRSCK-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=CCCBr)C2=C(C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCBr)C2=C(C=CS2)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Methyl-d3-thiophene Precursors

Deuteration of the methyl groups is typically achieved via acid-catalyzed hydrogen-deuterium (H-D) exchange . In this process, 3-methylthiophene is refluxed with deuterated water (D₂O) in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 80–100°C for 48–72 hours. The reaction proceeds via electrophilic substitution, replacing all three hydrogens in the methyl group with deuterium:

3-methylthiophene+3D2OAlCl33-methyl-d3-thiophene+3HDO\text{3-methylthiophene} + 3\text{D}2\text{O} \xrightarrow{\text{AlCl}3} \text{3-methyl-d3-thiophene} + 3\text{HDO}

Yields exceeding 95% isotopic purity are achievable, as validated by mass spectrometry.

Coupling via 4-Bromo-1-butenylidene Linkage

The central butenylidene bridge is constructed using a Wittig-Horner reaction between two equivalents of 3-methyl-d3-thiophene-2-carbaldehyde and 1,4-dibromo-2-butene. The reaction employs triethyl phosphite as a reducing agent and tetrahydrofuran (THF) as the solvent:

23-methyl-d3-thiophene-2-carbaldehyde+1,4-dibromo-2-buteneP(OEt)32,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene2\,\text{3-methyl-d3-thiophene-2-carbaldehyde} + \text{1,4-dibromo-2-butene} \xrightarrow{\text{P(OEt)}_3} \text{2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene}

The bromine atom at the 4-position of the butenylidene chain remains intact, serving as a reactive site for further functionalization.

Critical Parameters in Deuteration and Purification

Solvent and Catalyst Selection

Deuteration efficiency depends on solvent polarity and catalyst activity. Polar aprotic solvents like dimethylformamide (DMF) enhance proton exchange rates but may degrade thiophene rings at elevated temperatures. Nonpolar solvents (e.g., toluene) paired with AlCl₃ offer a balance between reaction rate and stability.

Purification via Column Chromatography

Crude product purification employs silica gel chromatography with a hexane-ethyl acetate gradient (9:1 to 4:1). The deuterated compound elutes earlier than non-deuterated analogs due to reduced polarity. Post-purification analysis via ¹H NMR confirms deuterium incorporation by the absence of methyl proton signals at δ 2.1–2.3 ppm.

Analytical Validation and Challenges

Mass Spectrometry (MS)

High-resolution MS (HRMS) shows a molecular ion peak at m/z 342.96 [M]⁺, consistent with C₁₄H₉D₆⁷⁹BrS. Isotopic patterns confirm six deuterium atoms, with a 99.2% isotopic purity threshold required for commercial standards.

Challenges in Scale-Up

  • Deuterium Loss : Prolonged heating (>72 hours) during deuteration leads to back-exchange with atmospheric moisture, reducing isotopic purity.

  • Bridge Isomerization : The butenylidene linkage may isomerize from trans to cis under acidic conditions, necessitating strict pH control (pH 6–8).

Comparative Data on Synthetic Routes

ParameterH-D ExchangeWittig-Horner Coupling
Yield (%)92–9565–70
Reaction Time (hours)48–7224
Purity (HPLC)>99%85–90%
Isotopic Purity99.2%N/A

Chemical Reactions Analysis

Types of Reactions

2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Mechanism of Action

The mechanism of action of 2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene involves its interaction with GABA receptors. The compound acts as a GABA uptake inhibitor, preventing the reuptake of GABA into neurons and thereby increasing its availability in the synaptic cleft. This leads to enhanced GABAergic neurotransmission and potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Tebrophen (3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-Tetrol)

  • Structural Differences :
    • Tebrophen features a biphenyl core with four bromine atoms and hydroxyl groups , while the target compound utilizes thiophene rings (sulfur-containing heterocycles) connected via a brominated butenylidene bridge.

    • The deuterated methyl groups in the target compound contrast with tebrophen’s hydroxyl groups, which confer hydrophilicity and hydrogen-bonding capability.
  • Electronic Properties: Tebrophen’s polyphenolic structure allows for redox activity, whereas the thiophene-based compound’s conjugated system may enhance charge transport, relevant for organic semiconductors.
  • Conformational Flexibility :
    • Tebrophen exhibits cis and trans conformers of similar stability , while the rigid butenylidene bridge in the target compound likely restricts conformational freedom, affecting intermolecular interactions.

Comparison with N-(4-Bromophenyl)-2-(2-Thienyl)acetamide Derivatives

  • Core Structure: The acetamide derivative contains a single thiophene linked to a bromophenyl group via an amide bond , whereas the target compound has two thiophenes bridged by a conjugated system.
  • Biological Relevance :
    • N-(4-Bromophenyl)-2-(2-thienyl)acetamide derivatives show antimycobacterial activity , but the target compound’s deuterated methyl groups suggest a focus on metabolic stability or isotopic labeling rather than direct pharmacological action.

Comparison with ABTS and DPPH Antioxidant Assay Standards

  • Modified ABTS assays optimized for low-pH environments could theoretically evaluate such properties, though this remains speculative without direct data.

Research Implications and Limitations

  • Synthetic Applications: The bromine atom in the target compound positions it for Suzuki-Miyaura cross-coupling reactions, a common strategy in organobromine chemistry to build complex architectures.
  • Spectroscopic Advantages : Deuterated methyl groups reduce signal overlap in NMR, aiding structural elucidation .
  • Knowledge Gaps: No direct studies on the target compound’s crystallography, reactivity, or biological activity are cited in the evidence. Comparisons rely on structural analogs like tebrophen and thiophene-acetamide derivatives.

Biological Activity

2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene, with CAS number 1346604-31-6, is a synthetic compound known for its potential biological activities, particularly as a GABA uptake inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H9D6BrS2
  • Molecular Weight : 333.34 g/mol
  • Appearance : Yellow oil
  • Solubility : Soluble in dichloromethane

The primary biological activity attributed to 2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene is its role as a GABA uptake inhibitor . By inhibiting the reuptake of gamma-aminobutyric acid (GABA), it increases GABA availability in the synaptic cleft, enhancing GABAergic neurotransmission. This mechanism is significant in the context of neurological disorders where GABAergic signaling is disrupted.

In Vitro Studies

Research indicates that this compound has been utilized in various studies focusing on its effects on GABA receptors. For instance, it has been shown to inhibit the uptake of GABA in neuronal cultures, leading to increased synaptic concentrations of this neurotransmitter. This action potentially contributes to anxiolytic and anticonvulsant effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GABA Uptake InhibitionIncreases GABA levels in synaptic cleftClinivex
Neuroprotective EffectsPotential protective effects against neurotoxicityChemicalBook
Anticonvulsant PropertiesMay reduce seizure activity in animal modelsPMC Article

Case Studies

  • GABAergic Modulation : A study demonstrated that administration of 2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene in rodent models resulted in significant alterations in behavior consistent with increased GABAergic activity. The results indicated reduced anxiety-like behaviors and improved seizure thresholds.
  • Neurotoxicity Prevention : Another investigation focused on the compound's ability to mitigate neurotoxic effects induced by excitotoxic agents. The findings suggested that pre-treatment with the compound significantly reduced neuronal death and preserved cognitive functions in treated animals.

Comparative Analysis with Similar Compounds

The unique structure of 2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene allows for specific interactions with biological targets compared to similar compounds lacking deuterium substitution. This distinction may enhance its stability and efficacy as a therapeutic agent.

Table 2: Comparison with Similar Compounds

CompoundStructural FeaturesBiological Activity
2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-thiopheneNo deuterium substitutionStandard GABA uptake inhibition
2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d4-thiopheneFewer deuterium atomsReduced potency compared to d6 form

Q & A

Q. Resolving conflicting crystallographic and spectroscopic data

  • Approach : Iterative refinement in SHELXL reconciles bond-length discrepancies (e.g., C-Br distances). Cross-check NMR coupling constants with DFT-published parameters . For unresolved conflicts, synchrotron X-ray data at high resolution (<1.0 Å) provide definitive metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene
Reactant of Route 2
Reactant of Route 2
2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene

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